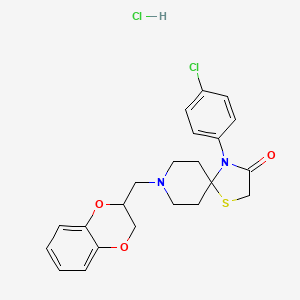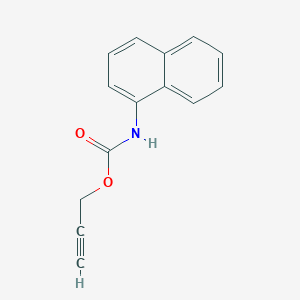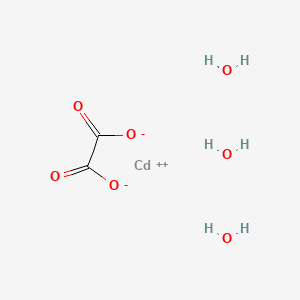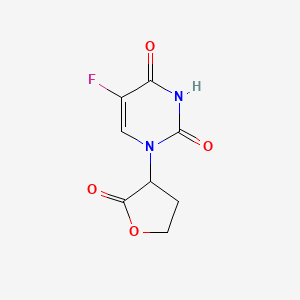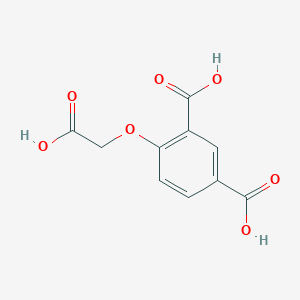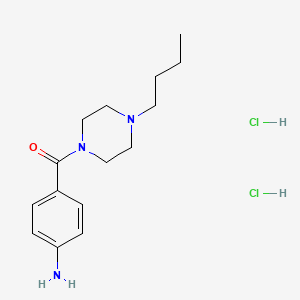
Piperazine, 1-(p-aminobenzoyl)-4-butyl-, dihydrochloride, hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(p-aminobenzoyl)-4-butyl-, dihydrochloride, hydrate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities, including antimalarial, antipsychotic, and anthelmintic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(p-aminobenzoyl)-4-butyl-, dihydrochloride, hydrate typically involves the nucleophilic substitution reaction. The process begins with the reaction of p-aminobenzoic acid with butylamine to form the corresponding amide. This intermediate is then reacted with piperazine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain the pure compound in its dihydrochloride hydrate form.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1-(p-aminobenzoyl)-4-butyl-, dihydrochloride, hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and a suitable solvent.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Corresponding amines.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(p-aminobenzoyl)-4-butyl-, dihydrochloride, hydrate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimalarial and antipsychotic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Piperazine, 1-(p-aminobenzoyl)-4-butyl-, dihydrochloride, hydrate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted. For example, inhibition of enzymes involved in neurotransmitter synthesis can result in antipsychotic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Piperazine, 1-(4-aminobenzoyl)-4-(4-methylphenyl)-
- N-(4-aminobenzoyl)-l-glutamic acid conjugated 1,3,5-triazine derivatives
Uniqueness
Piperazine, 1-(p-aminobenzoyl)-4-butyl-, dihydrochloride, hydrate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different pharmacokinetics, potency, and spectrum of activity, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
21312-48-1 |
|---|---|
Molekularformel |
C15H25Cl2N3O |
Molekulargewicht |
334.3 g/mol |
IUPAC-Name |
(4-aminophenyl)-(4-butylpiperazin-1-yl)methanone;dihydrochloride |
InChI |
InChI=1S/C15H23N3O.2ClH/c1-2-3-8-17-9-11-18(12-10-17)15(19)13-4-6-14(16)7-5-13;;/h4-7H,2-3,8-12,16H2,1H3;2*1H |
InChI-Schlüssel |
HMPJILGJYHWPDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CCN(CC1)C(=O)C2=CC=C(C=C2)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethylidenebicyclo[2.2.2]octane](/img/structure/B14698009.png)
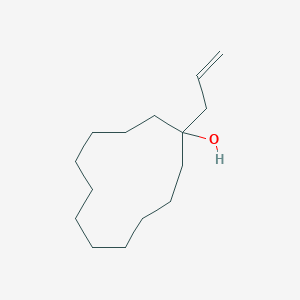

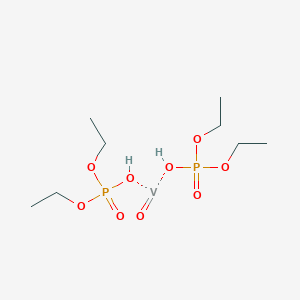
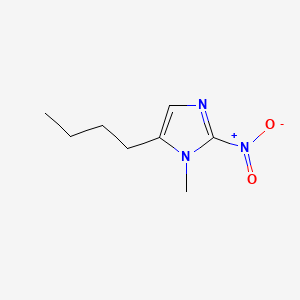
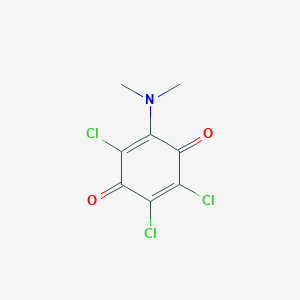
pentasilolane](/img/structure/B14698059.png)
